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Compound Focus: Baricitinib

CAS No.: 1187594-09-7

Cat. No.: S001993

Molecular Profile & Mechanism of Action

Baricitinib is an oral, selective, and reversible inhibitor of Janus kinases (JAKSs), with a higher affinity for

JAK1 and JAK2 [1]. The table below summarizes its core molecular characteristics.

Property Description

Drug Name Baricitinib (INCB028050) [2]

Molecular Target Janus Kinase 1 (JAK1) & Janus Kinase 2 (JAK2) [1]

Primary Inhibits JAK-STAT signaling pathway by blocking phosphorylation of STAT
Mechanism proteins (STAT1, STAT3, STAT4) [2] [3]

Key Affected JAK-STAT, NF-kB (indirectly via cytokine reduction) [4]

Pathways

Key Inhibited IL-6, IL-23, IFN-y, CSF-1, GM-CSF, and multiple chemokines (e.g., CCL2,
Cytokines CCL3, CXCL10) [2] [3] [4]

Baricitinib exerts its effects by modulating the JAK-STAT signaling pathway, which is crucial for the
expression of various inflammatory cytokines. The following diagram illustrates this core mechanism and its

therapeutic consequences in autoimmune and inflammatory diseases.
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Baricitinib inhibits JAK-STAT signaling, preventing pro-inflammatory gene transcription.

Preclinical Efficacy in Disease Models

Preclinical studies have validated Baricitinib's efficacy across multiple disease models. The table below

summarizes key quantitative findings.

. . Proposed
. . Dosing Key Efficacy . .
Disease Model Species ellaIiED) SHITE Mechanism in
Model
Experimental Mouse 3 & 10 (oral Delayed disease L Th1/Th17 cell
Autoimmune gavage) onset; decreased proportions; |
Encephalomyelitis severity; reduced IFN-y & IL-17; |
(EAE) - Multiple demyelination & RORyt & T-bet
Sclerosis model [2] immune cell MRNA; | p-
infiltration in spinal STAT1/3/4.
cord.
Collagen Antibody- Mouse 40 (oral Improved arthritis LIL-
Induced Arthritis gavage) score & grip 6/JAK/STAT3
(CAIA) - Rheumatoid strength; pathway in DRG
Arthritis model [4] suppressed tactile neurons; | CSF-
allodynia 1 expression.
(neuropathic pain).
Acute Peritonitis & Mouse 40 Reduced neutrophil  Inhibited

Systemic
Inflammatory
Response (SIRS) [3]

(intraperitoneal)

infiltration;
decreased pro-
inflammatory
cytokines (TNF-a,
IL-6) in peritoneal

activation of
macrophages &
neutrophils; |
ROS production.
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. . Proposed
) ) Dosing Key Efficacy ) )
Disease Model Species e Findings Mechanism in
Model

fluid; improved

survival.
Zymosan/LPS- Mouse 1-5uM Suppressed MRNA  Direct inhibition
Induced Innate (Peritoneal transcription of 116, of JAK-STAT and
Immune Activation (in  Macrophages) Ccl2, Ccl3, Cxcl10,  NF-kB pathways
vitro) [3] Csf3 induced by in innate immune

TLR agonists. cells.

Pharmacokinetics & Allometric Scaling

A 2022 study performed allometric scaling to predict human pharmacokinetics of Baricitinib from

preclinical data [5]. The table below compares predicted versus observed human values.

Simple Allometry  Reported Human
Parameter L Notes
(SA) Prediction Value (Observed)

Volume of 65.3L 76 L (Reported as Good agreement between
Distribution (Vd) 75.5L1) prediction and observation [5].
Clearance (ClI) 245 mL/min 170 mL/min SA prediction was closer than

methods using correction factors [5].
Bioavailability - ~97% [1] Rapidly absorbed, reaching peak
plasma concentration in 1.5 hours

on average [1].

Elimination Half- - ~12 hours [1] Primarily cleared renally (~75%) [1]
life [5].

Detailed Experimental Protocols
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Here are the methodologies for key experiments cited in the search results, providing a blueprint for

experimental replication.

In Vivo EAE Model for Multiple Sclerosis [2]

Animal Model: Female C57BL/6J mice (6-8 weeks old).
EAE Induction:
o Immunization by subcutaneous injection of 200 ug MOG3>~>> peptide in Complete Freund's
Adjuvant.
o Intraperitoneal injection of 200 ng pertussis toxin on day 0 and day 2.
Drug Administration:
o Baricitinib (INCB028050) suspended in 0.5% methylcellulose.
o Administered by oral gavage at 3 mg/kg and 10 mg/kg daily from day O to 14 post-
immunization.

o Control groups received the vehicle (0.5% methylcellulose).
Disease & Outcome Assessment:
o Clinical Scoring: Daily from injection until day 30. Scale: 0 (no signs) to 5 (moribund).
o Histology: Spinal cord harvested at disease peak, stained with Luxol Fast Blue (LFB) to

assess demyelination and immune cell infiltration.

o Flow Cytometry: Splenic mononuclear cells restimulated and stained for intracellular IFN-y
(Thl) and IL-17 (Th17) to assess CD4+ T cell populations.

o PCR: Analysis of key transcription factors (RORyt, T-bet) in splenic cells.

In Vivo CAIA Model for Rheumatoid Arthritis and Pain [4]

Animal Model: Male DBA/1JJmsSIc mice (8-10 weeks old).

CAIA Induction:
o Intravenous injection of 1.5 mg anti-collagen antibody cocktail at day O.
o Intraperitoneal injection of 50 ug LPS at day 3.

Drug Administration:
o Baricitinib (4 mg/mL) dissolved in distilled water.
o Administered by oral gavage at 40 mg/kg/day from day O.
o Control groups received vehicle or celecoxib (30 mg/kg/day) as an active comparator.
Outcome Assessment:
o Arthritis Scoring: Visual scoring (0-4 per paw) and measurement of paw width with a digital
caliper.
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o Pain Behavior: Grip strength test and tactile allodynia measured using a dynamic plantar
aesthesiometer (von Frey test).

o RNA Sequencing (RNA-seq): DRG neurons harvested for transcriptomic analysis to identify
altered pathways.

o Histology: Ankle joints and spinal cord (L4-L5 segments) analyzed for inflammation, bone
erosion, and glial cell activation (microglia/astrocytes).

In Vitro Macrophage Activation Assay [3]

¢ Cell Culture: Isolation and culture of primary murine peritoneal macrophages (PMs).
¢ Cell Stimulation & Treatment:
o PMs were pre-treated with Baricitinib (1, 5 M) or vehicle for 1 hour.
o Cells were then stimulated for 6-8 hours with various TLR agonists:
= Zymosan (TLR2 agonist)
= LPS (TLR4 agonist)
= R848 (TLR7/8 agonist)
= CpG ODN (TLR9 agonist)
¢ Outcome Measurements:
o qPCR: mRNA expression of inflammatory factors (Tnf, 116, Ccl2, Ccl3, Cxcl10, etc.).
o ELISA: Protein levels of cytokines (TNF-q, IL-6) in culture supernatants.
o ROS Assay: Production of reactive oxygen species measured using a fluorescence probe.

The workflow for these in vitro and in vivo studies is summarized in the following diagram.
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Workflow of key preclinical models and analyses for Baricitinib.

Key Research Gaps and Future Directions

Despite extensive data, several research gaps remain. The long-term safety profile of Baricitinib, especially
in pediatric populations, requires continued monitoring as real-world evidence grows [6] [7]. Furthermore,
while preclinical data is robust in established disease models, its efficacy in preventing or treating earlier

disease stages (e.g., pre-clinical type 1 diabetes) is still under investigation [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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